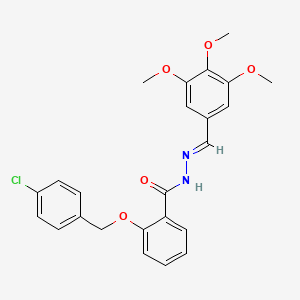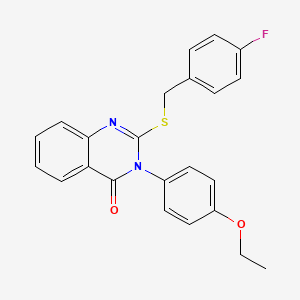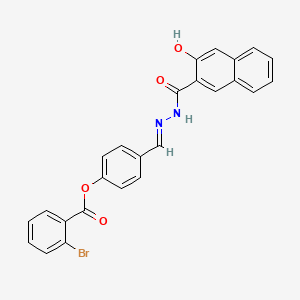![molecular formula C18H18N4OS4 B12025859 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12025859.png)
2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure is intriguing! It falls into the class of thiadiazole derivatives , which are known for their diverse biological activities. Let’s break it down:
Chemical Formula: CHNOS
CAS Number: 497824-16-5
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common approach includes the following:
-
Thiadiazole Formation
- Start with a thiadiazole precursor (e.g., 4-methylbenzylthiol) and react it with hydrazine hydrate to form the thiadiazole ring .
- The reaction typically occurs under reflux conditions in a suitable solvent.
-
Condensation Reaction
- Combine the resulting thiadiazole with 3-methylthiophen-2-carbaldehyde (an aldehyde) to form the desired compound.
- The reaction is often catalyzed by an acid or base.
Industrial Production:
While industrial-scale production methods may vary, the synthetic routes mentioned above serve as a starting point.
Chemical Reactions Analysis
This compound can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can yield corresponding sulfides or hydrazides.
Substitution: Substitution reactions at the sulfur or nitrogen atoms are possible.
Common reagents include oxidizing agents , reducing agents , and Lewis acids/bases . The major products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry:
Organic Synthesis: Researchers use this compound as a building block for more complex molecules.
Bioconjugation: Its functional groups allow for bioconjugation to proteins or other biomolecules.
Biology and Medicine:
Antimicrobial Properties: Investigated for potential antibacterial or antifungal activity.
Anticancer Research: Some studies explore its effects on cancer cell lines.
Industry:
Materials Science: Used in the design of novel materials due to its unique structure.
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Properties
Molecular Formula |
C18H18N4OS4 |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H18N4OS4/c1-12-3-5-14(6-4-12)10-25-17-21-22-18(27-17)26-11-16(23)20-19-9-15-13(2)7-8-24-15/h3-9H,10-11H2,1-2H3,(H,20,23)/b19-9+ |
InChI Key |
HODRFXGUHOOYRX-DJKKODMXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=C(C=CS3)C |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=C(C=CS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025781.png)
![4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12025785.png)
![2-ethoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B12025787.png)
![Allyl 2-[2-[4-(allyloxy)-3-methoxyphenyl]-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12025792.png)
![N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025800.png)
![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025804.png)


![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12025820.png)
![2-({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(3-nitrophenyl)ethanone](/img/structure/B12025831.png)
![2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12025832.png)

![N-(2,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12025849.png)

